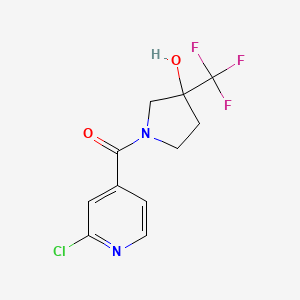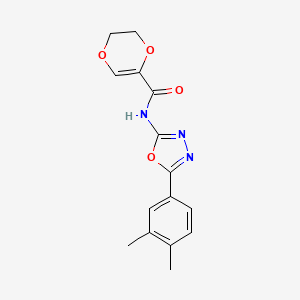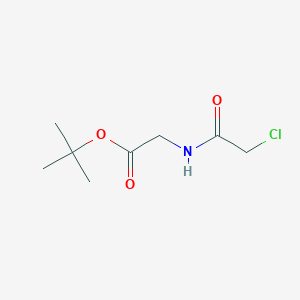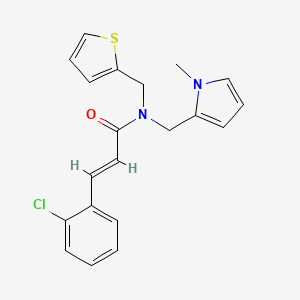
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as CPTP, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. In
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is not fully understood. However, it is believed to exert its effects by binding to specific target enzymes and inhibiting their activity. This results in the modulation of various biochemical pathways, leading to the observed physiological effects.
Biochemical and Physiological Effects:
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. This can improve cognitive function and memory. 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and purify, making it readily available for research purposes. It also exhibits potent inhibitory activity against specific enzymes, making it a useful tool for studying their biochemical pathways. However, 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol also has some limitations. It may exhibit off-target effects, leading to unintended consequences. Additionally, its efficacy may vary depending on the specific target enzyme and experimental conditions.
Future Directions
There are several future directions for the study of 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol. One area of research could focus on the development of 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol-based drugs for the treatment of Alzheimer's disease and cancer. Another area of research could focus on the identification of new target enzymes for 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol and the elucidation of their biochemical pathways. Additionally, the development of more efficient synthesis methods for 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol could lead to its wider use in research and drug development.
In conclusion, 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a novel compound with potential applications in various fields. Its synthesis method is simple and efficient, and it exhibits potent inhibitory activity against specific enzymes. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chloropyridine-4-carboxylic acid with trifluoromethylpyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography to obtain pure 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol.
Scientific Research Applications
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has also been shown to have anticancer properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
(2-chloropyridin-4-yl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c12-8-5-7(1-3-16-8)9(18)17-4-2-10(19,6-17)11(13,14)15/h1,3,5,19H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAABXYWTOUMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-butyl-N-ethylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821700.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2821702.png)

![1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2821705.png)

![3-(4-fluorophenyl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2821708.png)

![ethyl 4-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2821713.png)

![3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2821716.png)


![1-[3-(3-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B2821724.png)